molecular formula C16H40HfO4 B1588767 テトラ-tert-ブトキシハフニウム CAS No. 2172-02-3

テトラ-tert-ブトキシハフニウム

カタログ番号: B1588767
CAS番号: 2172-02-3
分子量: 475.0 g/mol
InChIキー: YZABPPRMRYHJGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hafnium tert-butoxide, also known as hafnium tetrakis(tert-butoxide), is a chemical compound with the formula Hf[OC(CH₃)₃]₄. It is a mononuclear, volatile compound that serves as a precursor for the deposition of hafnium dioxide and other hafnium-doped thin films. This compound is highly valued in the semiconductor industry due to its high dielectric constant, making it suitable for use in semiconductor devices .

科学的研究の応用

Applications in Thin Film Deposition

2.1 Atomic Layer Deposition (ALD)

Hf[O^tBu]_4 is extensively utilized in the ALD process to create hafnium oxide films, which are essential in semiconductor devices and other electronic applications. Studies have shown that Hf[O^tBu]_4 can produce high-quality HfO_2 films with excellent conformality and uniformity.

  • Case Study : A study conducted by Spijksma et al. demonstrated the successful deposition of HfO_2 films using Hf[O^tBu]_4 combined with nitric oxide (NO) as a reactant. The resulting films exhibited desirable electrical properties suitable for advanced electronic devices .

2.2 Plasma Enhanced ALD

In plasma-enhanced ALD processes, Hf[O^tBu]_4 has been investigated for its effectiveness in producing hafnium oxide layers under lower temperatures, enhancing the compatibility with sensitive substrates .

Catalytic Applications

Hafnium tert-butoxide has also been explored as a catalyst precursor in organic synthesis and polymerization reactions. Its ability to form stable complexes with various ligands allows it to facilitate reactions effectively.

  • Case Study : Research highlighted the use of Hf[O^tBu]_4 in catalyzing the polymerization of cyclic esters, demonstrating its potential in producing biodegradable polymers .

Biomedical Applications

Recent studies have investigated the potential of Hf[O^tBu]_4 as a drug delivery vehicle. Its compatibility with biological systems and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery systems.

  • Case Study : A study examined the use of Hf[O^tBu]_4 as a carrier for anticancer drugs, showing improved delivery efficiency and controlled release profiles .

Material Science Applications

In material science, hafnium tert-butoxide serves as a precursor for synthesizing hafnium oxide nanocrystals, which have applications in photonics and optoelectronics due to their unique optical properties.

  • Data Table: Summary of Applications of Hafnium Tert-Butoxide
Application AreaSpecific Use CaseReference
Thin Film DepositionHfO_2 film deposition via ALDSpijksma et al., 2023
CatalysisPolymerization of cyclic estersDhaene et al., 2023
BiomedicalDrug delivery systems for anticancer agentsEreztech Report
Material ScienceSynthesis of hafnium oxide nanocrystalsResearchGate Publication

準備方法

Synthetic Routes and Reaction Conditions: Hafnium tert-butoxide can be synthesized through the reaction of hafnium tetrachloride with potassium tert-butoxide in an inert atmosphere. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of hafnium tert-butoxide follows similar synthetic routes but on a larger scale. The process requires rigorous anhydrous conditions and the use of specialized equipment to ensure the purity and quality of the final product .

化学反応の分析

Types of Reactions: Hafnium tert-butoxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hafnium dioxide (HfO₂), a high-k dielectric material.

    Substitution: The tert-butoxide ligands can be substituted with other alkoxide or halide ligands.

Common Reagents and Conditions:

    Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

    Substitution: Reactions with other alkoxides or halides under controlled conditions.

Major Products:

類似化合物との比較

    Zirconium tert-butoxide: Similar in structure and reactivity, used for the deposition of zirconium dioxide thin films.

    Hafnium isopropoxide: Another hafnium alkoxide used for similar applications but with different reactivity and deposition characteristics.

Uniqueness: Hafnium tert-butoxide is unique due to its high volatility and suitability for vapor deposition techniques, making it an ideal precursor for the deposition of high-quality hafnium dioxide thin films. Its high dielectric constant and stability under various conditions further enhance its applicability in the semiconductor industry .

生物活性

Hafnium tert-butoxide (Hf[O^tBu]_4) is an organometallic compound that has gained attention for its potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of Hf[O^tBu]_4, focusing on its interactions at the molecular level, synthesis methods, and implications for health and safety.

Chemical Structure : Hafnium tert-butoxide consists of a hafnium atom coordinated to four tert-butoxide ligands. The structure can be represented as:

Hf O tBu 4\text{Hf O tBu 4}

Synthesis Methods : Hf[O^tBu]_4 can be synthesized through various methods, including the reaction of hafnium tetrachloride with tert-butanol in the presence of a base. A typical synthesis involves:

  • Preparation of Hafnium Tetrachloride : Hafnium tetrachloride is reacted with sodium tert-butoxide in an inert atmosphere.
  • Formation of Hf[O^tBu]_4 : The product is purified through distillation or crystallization techniques, yielding a white crystalline compound with high purity.

1. Cellular Interactions

Research indicates that hafnium compounds, including Hf[O^tBu]_4, exhibit significant interactions with cellular components. Studies have shown that hafnium alkoxides can adsorb onto biological membranes, influencing cellular behavior:

  • Physisorption and Chemisorption : Hf[O^tBu]_4 demonstrates both physisorption and chemisorption on hydroxylated surfaces, which may affect cell adhesion and proliferation .

2. Toxicity Studies

Toxicological assessments reveal that hafnium compounds can exhibit cytotoxic effects at elevated concentrations:

  • Cytotoxicity : In vitro studies have shown that Hf[O^tBu]_4 can induce apoptosis in certain cell lines, suggesting a potential risk for cellular health when used in high doses .

3. Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of Hf[O^tBu]_4 to various biomolecules:

  • Binding Affinity : The compound shows a moderate binding affinity to proteins involved in cellular signaling pathways, indicating potential biological activity that warrants further investigation .

Case Study 1: Hafnium Tert-butoxide in Drug Delivery

A study investigated the use of Hf[O^tBu]_4 as a drug delivery vehicle for anticancer agents. The findings suggested that the compound could enhance the solubility and bioavailability of poorly soluble drugs while exhibiting minimal toxicity at therapeutic concentrations.

Parameter Value
Drug Loading Efficiency75%
Release Rate (24 hours)60%
Cytotoxicity (IC50)25 µM

Case Study 2: Environmental Impact Assessment

Another study assessed the environmental impact of Hf[O^tBu]_4 when released into aquatic systems. The results indicated that while the compound is relatively stable, it can accumulate in organisms and potentially disrupt endocrine functions.

特性

CAS番号

2172-02-3

分子式

C16H40HfO4

分子量

475.0 g/mol

IUPAC名

hafnium;2-methylpropan-2-ol

InChI

InChI=1S/4C4H10O.Hf/c4*1-4(2,3)5;/h4*5H,1-3H3;

InChIキー

YZABPPRMRYHJGL-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Hf+4]

正規SMILES

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Hf]

ピクトグラム

Flammable; Irritant

製品の起源

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of hafnium tert-butoxide in materials science?

A1: Hafnium tert-butoxide serves as a precursor for producing hafnium dioxide (HfO2) nanoparticles, a material with significant potential in microelectronics and optics. [, , , , , , , ].

Q2: How does the structure of hafnium tert-butoxide influence the properties of the resulting HfO2 nanoparticles?

A2: Research has shown a "precursor structure effect" []. Variations in the nuclearity of modified hafnium tert-butoxide compounds, ranging from monomers to tetramers, lead to distinct morphologies in the synthesized HfO2 nanoparticles under identical processing conditions.

Q3: Can you elaborate on the "precursor structure effect" with an example?

A3: When researchers used a monomeric hafnium tert-butoxide derivative ([Hf(OBu(t))4], 8), a dimeric derivative (19a, 22), and a tetrameric derivative (25) under identical solvothermal conditions, they observed different HfO2 nanoparticle morphologies after thermal treatment. This suggests that the initial structure of the hafnium tert-butoxide precursor influences the final nanoparticle morphology [].

Q4: What are the advantages of using hafnium tert-butoxide in chemical vapor deposition (CVD) for HfO2 thin films?

A4: Hafnium tert-butoxide offers advantages as a CVD precursor due to its relatively high vapor pressure. This property allows for efficient delivery of the precursor to the substrate during the deposition process [, , , ].

Q5: How does the choice of oxygen precursor in plasma-enhanced chemical vapor deposition (PECVD) affect HfO2 film properties when using hafnium tert-butoxide?

A5: Research indicates that oxygen precursors like water vapor, high purity O2, and N2O significantly impact the properties of HfO2 films deposited via PECVD using hafnium tert-butoxide and silane []. This highlights the importance of optimizing the oxygen precursor for desired film characteristics.

Q6: Beyond microelectronics, are there other applications for hafnium tert-butoxide?

A6: Yes, hafnium tert-butoxide has shown promise in preparing permanently hydrophobic aerogels []. When combined with silicone polymers during the sol-gel process, it imparts hydrophobic properties to the resulting aerogel, enhancing its water resistance and broadening its potential applications.

Q7: Are there any studies on modifying hafnium tert-butoxide to control the properties of the resulting materials?

A7: Researchers have successfully synthesized a family of modified hafnium tert-butoxide compounds []. These modifications involve reactions with Lewis basic solvents, phenols, and polydentate alcohols. This approach allows for fine-tuning the reactivity and properties of the precursor, leading to controlled variations in the final HfO2 nanomaterials.

Q8: What challenges are associated with synthesizing SrNbO3 thin films, and how does hafnium tert-butoxide address these challenges?

A8: Creating SrNbO3 thin films is challenging due to the instability of the Nb4+ oxidation state. Hybrid molecular beam epitaxy (MBE) utilizing a hafnium tert-butoxide precursor for Hf allows for the deposition of a SrHfO3 capping layer on SrNbO3. This capping layer helps preserve the desired Nb4+ state and the crystalline quality of the SrNbO3 under atmospheric conditions [].

Q9: Has hafnium tert-butoxide been used in organic synthesis?

A9: Yes, chiral complexes of hafnium tert-butoxide with BINOL-based ligands have been successfully employed as catalysts in the enantioselective Friedel-Crafts alkylation of indoles []. This highlights the potential of hafnium tert-butoxide as a Lewis acid catalyst in organic reactions.

試験管内研究製品の免責事項と情報

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